molecular formula C8H7N3O B13360064 3-Amino-4H-pyrido[1,2-a]pyrazin-4-one

3-Amino-4H-pyrido[1,2-a]pyrazin-4-one

Cat. No.: B13360064
M. Wt: 161.16 g/mol
InChI Key: WTIXETFEKVJTEL-UHFFFAOYSA-N
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Description

3-Amino-4H-pyrido[1,2-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C8H7N3O. It is a member of the pyridopyrazine family, characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4H-pyrido[1,2-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired pyridopyrazine structure. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4H-pyrido[1,2-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridopyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-4H-pyrido[1,2-a]pyrazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4H-pyrido[1,2-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-Amino-4H-pyrido[1,2-a]pyrazin-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-aminopyrido[1,2-a]pyrazin-4-one

InChI

InChI=1S/C8H7N3O/c9-7-8(12)11-4-2-1-3-6(11)5-10-7/h1-5H,(H2,9,10)

InChI Key

WTIXETFEKVJTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=O)N2C=C1)N

Origin of Product

United States

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